6-Ethoxyquinoline-2,3-dicarboxylic acid
Description
Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and chemical sciences. cas.orgbldpharm.com This structural motif is not only prevalent in a variety of natural products, such as the antimalarial alkaloid quinine, but also serves as a privileged scaffold in the design and synthesis of new therapeutic agents. bldpharm.comevitachem.com The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of derivatives with a wide spectrum of biological activities. cas.orgnih.gov
Researchers have extensively demonstrated that quinoline-based compounds exhibit significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic activities. cas.orgevitachem.comnih.gov The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underpins its broad utility in drug discovery. bldpharm.com Consequently, the synthesis and modification of quinoline derivatives remain an active and fruitful area of research, aimed at developing new molecules with enhanced efficacy and selectivity. cas.orgbldpharm.com
Overview of Dicarboxylic Acid Derivatives in Research
Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). researchgate.net Their general structure allows for a wide range of chemical modifications, making them valuable building blocks in organic synthesis and materials science. researchgate.net In nature, dicarboxylic acids like succinic acid and fumaric acid are key intermediates in fundamental metabolic pathways such as the citric acid cycle. researchgate.net
In the realm of research, dicarboxylic acid derivatives are investigated for a multitude of purposes. They are utilized as precursors in the synthesis of polymers, such as polyamides and polyesters, and are integral to the development of new pharmaceutical agents and agrochemicals. researchgate.net For instance, certain dicarboxylic acid derivatives have been studied for their potential in treating metabolic disorders. bldpharm.com The two carboxylic acid groups provide sites for forming amides, esters, and other functional groups, enabling the creation of complex molecules with specific properties. nih.gov The ability of dicarboxylic acids to form salts and coordinate with metal ions also contributes to their diverse applications in coordination chemistry and materials science.
Research Context of 6-Ethoxyquinoline-2,3-dicarboxylic Acid
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its research context can be inferred from the study of its structural components and closely related analogues. The compound, identified by the CAS number 948289-74-5, possesses a molecular formula of C₁₃H₁₁NO₅ and a molecular weight of 261.23 g/mol .
The broader class of quinoline-2,3-dicarboxylic acids are recognized as important intermediates in the synthesis of other complex molecules. Notably, they serve as precursors for certain herbicidal agents. The general synthetic routes to quinoline-2,3-dicarboxylic acids often involve the cyclization of appropriately substituted anilines.
Furthermore, the introduction of substituents at the 6-position of the quinoline ring is a common strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. For example, studies on other 6-substituted quinoline carboxylic acids have explored their potential as antibacterial agents and inhibitors of enzymes like protein kinase CK2. The presence of an ethoxy group at the 6-position of this compound suggests that this compound may be a subject of interest in similar research areas, potentially exhibiting antimicrobial or other pharmacological activities. However, without direct research findings, its specific properties and applications remain a subject for future investigation.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 948289-74-5 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
948289-74-5 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
6-ethoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-19-8-3-4-10-7(5-8)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
AWLUPZWELMOPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Quinoline-2,3-dicarboxylic Acid Core Synthesis
The synthesis of the quinoline-2,3-dicarboxylic acid core can be achieved through a variety of well-established chemical reactions. These methods offer different pathways to the bicyclic quinoline (B57606) structure and the desired carboxylic acid groups at the 2 and 3 positions.
The Friedländer synthesis is a classical and straightforward method for generating quinoline derivatives. researchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. researchgate.netjptcp.com The reaction can be catalyzed by either acids or bases. jptcp.com
The general mechanism proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring. jptcp.com For the synthesis of quinoline-2,3-dicarboxylic acid derivatives, a common approach involves the reaction of a 2-aminobenzaldehyde with diethyl oxalacetate. nih.gov
Key Features of the Friedländer Reaction:
| Feature | Description |
| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group. |
| Catalysts | Acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases (e.g., KOH, NaOH). jptcp.com |
| Product | Substituted quinolines. |
Modifications to the Friedländer synthesis have been developed to improve yields and expand the scope of substrates. These can include the use of different catalysts and reaction conditions to facilitate the condensation and cyclization steps. iipseries.org
Ozonolysis is a powerful oxidative cleavage reaction that can be employed to introduce carboxylic acid functionalities onto an existing aromatic system. ui.ac.id In the context of quinoline-2,3-dicarboxylic acid synthesis, ozonolysis of acridine (B1665455) is a known method. nih.gov The reaction cleaves the central benzene (B151609) ring of the acridine molecule, leading to the formation of the desired dicarboxylic acid on the pyridine (B92270) ring. The outcome of the reaction is dependent on the work-up conditions, with oxidative work-up yielding carboxylic acids. ui.ac.id
This approach is particularly useful when the corresponding polycyclic aromatic precursor is readily available. The process typically involves bubbling ozone through a solution of the substrate, followed by an oxidative work-up with reagents like hydrogen peroxide. researchgate.net
Several named reactions beyond the Friedländer synthesis are employed to construct the quinoline core through cyclization. These methods often start with substituted anilines and utilize different reagents to build the second ring.
Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. jptcp.comwikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to an isatoic acid, which then reacts with the carbonyl compound to form an imine. Subsequent enamine formation and cyclization lead to the quinoline product. wikipedia.org
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically acid-catalyzed and can be considered a variation of the Skraup synthesis. wikipedia.org
Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring and form the quinoline. wikipedia.org
Comparison of Cyclization Reactions:
| Reaction | Starting Materials | Key Intermediate | Product |
| Pfitzinger | Isatin, Carbonyl Compound, Base | Isatoic acid, Enamine wikipedia.org | Quinoline-4-carboxylic acid jptcp.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Imine, Enamine wikipedia.org | Substituted Quinoline |
| Combes | Aniline, β-Diketone | Schiff base, Enamine wikipedia.org | 2,4-Disubstituted Quinoline |
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like quinolines in a single step from three or more starting materials. The Doebner reaction, for instance, is a three-component reaction that combines an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.org Another example is the Povarov reaction, which can be adapted for the synthesis of substituted quinolines. iipseries.org These reactions are highly valued for their atom economy and the ability to generate diverse molecular structures from simple precursors.
Targeted Synthesis of 6-Ethoxyquinoline-2,3-dicarboxylic Acid
The synthesis of the specifically substituted this compound requires a strategy that incorporates the ethoxy group at the 6-position of the quinoline ring. This is typically achieved by starting with a precursor that already contains this substituent.
A logical and common strategy for the synthesis of this compound is to start with a precursor that already contains the 6-ethoxy-substituted quinoline core. One such precursor is 2,4-dimethyl-6-ethoxyquinoline, which can be synthesized from p-phenetidine (B124905) (4-ethoxyaniline).
A patented two-step process describes the synthesis of 2,4-dimethyl-6-ethoxyquinoline. In the first step, p-phenetidine is reacted with acetone in the presence of an iodine catalyst to produce p-ethoxyacetoneanil. The second step involves heating this intermediate with hydrogen chloride to induce cyclization and form 2,4-dimethyl-6-ethoxyquinoline. scribd.com
Once the 6-ethoxyquinoline (B3349653) derivative is obtained, the next critical step is the introduction of the two carboxylic acid groups at the 2 and 3 positions. This can be achieved through oxidation of the methyl group at the 2-position and the adjacent carbon on the quinoline ring. Oxidation of substituted quinolines to their corresponding pyridine-2,3-dicarboxylic acids is a known transformation. researchgate.net While the direct oxidation of 2,4-dimethyl-6-ethoxyquinoline to this compound is not explicitly detailed in the searched literature, it represents a plausible and chemically sound approach based on established oxidation methodologies for similar substrates.
Proposed Synthetic Route:
| Step | Reaction | Reactants | Product |
| 1 | Formation of p-ethoxyacetoneanil | p-Phenetidine, Acetone, Iodine | p-Ethoxyacetoneanil |
| 2 | Cyclization | p-Ethoxyacetoneanil, HCl | 2,4-Dimethyl-6-ethoxyquinoline |
| 3 | Oxidation | 2,4-Dimethyl-6-ethoxyquinoline, Oxidizing Agent | This compound |
This targeted approach, which combines the synthesis of a substituted precursor with a subsequent functional group transformation, highlights a key strategy in organic synthesis for accessing complex, specifically substituted molecules.
Derivatization and Analogue Synthesis
The dicarboxylic acid functionality of this compound readily undergoes esterification to produce the corresponding diesters. These esters are often the direct products of cyclization reactions used to form the quinoline ring, as seen in methods employing Vilsmeier reagents with anilinofumarates. google.com The synthesis of diethyl 6-ethoxyquinoline-2,3-dicarboxylate has been documented, as evidenced by its unique CAS number (948289-80-3). chemical-suppliers.eu Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can also be employed on the dicarboxylic acid.
| Precursor | Reagents | Product | Reference |
| Diethyl anilinofumarate | Vilsmeier Reagent (POCl₃, DMF), Toluene | Diethyl quinoline-2,3-dicarboxylate | google.com |
| Quinoline-2,3-dicarboxylic acid | Ethanol, Acid catalyst | Diethyl quinoline-2,3-dicarboxylate | General Knowledge |
Quinolinedicarboxylic acids can undergo decarboxylation, often selectively. For instance, quinoline-2,4-dicarboxylic acids can be selectively decarboxylated at the 2-position by heating, for example, under microwave irradiation, to yield quinoline-4-carboxylic acids. mdpi.com This suggests that the carboxyl group at the C2 position is more labile. In the case of this compound, thermal or catalytic decarboxylation could potentially lead to the removal of one or both carboxylic acid groups, providing access to 6-ethoxyquinoline-3-carboxylic acid or 6-ethoxyquinoline, respectively. The Pfitzinger synthesis, a method to produce quinoline-4-carboxylic acids, notes that the carboxylic acid group can be removed via pyrolysis with calcium oxide. pharmaguideline.com This highlights a general strategy for the decarboxylation of quinoline carboxylic acids.
| Starting Material | Conditions | Product | Reference |
| Quinoline-2,4-dicarboxylic acids | Microwave irradiation (190–200 °C) | Quinoline-4-carboxylic acids | mdpi.com |
| Quinoline-4-carboxylic acid | Pyrolysis with Calcium Oxide | Substituted Quinoline | pharmaguideline.com |
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, substitution does occur, preferentially on the benzene ring rather than the pyridine ring. pharmaguideline.comquimicaorganica.org For quinoline itself, electrophilic attack favors positions 5 and 8. The presence of the electron-donating ethoxy group at the 6-position in this compound would activate the benzene ring towards EAS. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the ethoxy group are C5 and C7. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur primarily at the C5 and C7 positions of the quinoline ring.
| Reactant | Reaction | Expected Major Products |
| 6-Ethoxyquinoline | Nitration (HNO₃/H₂SO₄) | 5-Nitro-6-ethoxyquinoline & 7-Nitro-6-ethoxyquinoline |
| 6-Ethoxyquinoline | Bromination (Br₂/FeBr₃) | 5-Bromo-6-ethoxyquinoline & 7-Bromo-6-ethoxyquinoline |
| 6-Ethoxyquinoline | Sulfonation (SO₃/H₂SO₄) | 6-Ethoxyquinoline-5-sulfonic acid & 6-Ethoxyquinoline-7-sulfonic acid |
The synthesis of substituted analogues of this compound can be achieved by employing appropriately substituted starting materials in established quinoline synthesis protocols. For example, using different substituted anilines in the reaction with diethylaminomaleate and subsequent cyclization can lead to a variety of substituted quinoline-2,3-dicarboxylic acid esters. google.com Furthermore, the functional groups on the quinoline ring can be modified. For instance, iodo-substituted quinolines can undergo Suzuki coupling reactions to introduce aryl or styryl groups. nih.gov The synthesis of various 6-methoxy-2-arylquinoline-4-carboxylic acids has been reported using the Doebner reaction, which involves reacting p-anisidine, an appropriate benzaldehyde, and pyruvic acid. nih.gov This demonstrates a viable pathway for introducing diverse substituents at the 2-position.
Radical reactions offer alternative pathways for the functionalization of quinoline rings. Radical additions to quinolines are a known method for introducing substituents. researchgate.net For example, the Minisci reaction allows for the C-H alkylation and arylation of heteroarenes from carboxylic and boronic acid radical precursors, often catalyzed by a silver salt with a mild oxidant. researchgate.net Such reactions could potentially be applied to the 6-ethoxyquinoline scaffold to introduce alkyl or acyl groups, although the directing effects of the existing substituents would need to be considered. Another approach involves the selective addition of radicals to isonitriles, which can lead to the formation of N-heteroaromatics through a homoallylic ring expansion and aromatization sequence. organic-chemistry.org
Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds. chem-station.comorganic-chemistry.org The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent then attacks the electron-rich ring system in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aldehyde. chem-station.comwikipedia.org
While classically known for formylation, the Vilsmeier-Haack reaction is also a powerful tool in the synthesis of quinoline rings. A notable application leads to the direct formation of the quinoline-2,3-dicarboxylic acid framework. In this synthetic approach, a β-anilino-α,β-unsaturated ester is reacted with a Vilsmeier reagent. google.com This process involves an initial reaction with the iminium salt, followed by cyclization and subsequent hydrolysis to form the quinoline ring with carboxylic acid functionalities at the 2- and 3-positions.
A specific method for the preparation of quinoline-2,3-dicarboxylic acid involves the reaction of a dialkyl anilinofumarate with a Vilsmeier reagent. The anilinofumarate precursor can be synthesized from anilines and dialkyl acetylenedicarboxylates. The subsequent reaction with the Vilsmeier reagent, in a solvent such as toluene or methylene chloride, at temperatures ranging from 40°C to 110°C, yields a dialkyl quinoline-2,3-dicarboxylate. google.com The final step is the hydrolysis of the diester under acidic or basic conditions to produce the target molecule, quinoline-2,3-dicarboxylic acid. google.com To arrive at the specific "this compound," this synthesis would begin with a p-ethoxyaniline as the starting material.
Table 1: Key Reactants in Vilsmeier-Haack Synthesis of Quinoline-2,3-dicarboxylic Acid Derivatives
| Reactant Type | Specific Example | Role in Synthesis |
|---|---|---|
| Substituted Aniline | p-Ethoxyaniline | Provides the benzene ring portion of the quinoline and the C6-ethoxy group. |
| Acetylenic Ester | Dialkyl acetylenedicarboxylate | Reacts with aniline to form the β-anilino-α,β-unsaturated ester intermediate. |
| Formamide | N,N-Dimethylformamide (DMF) | Component for generating the Vilsmeier reagent. |
Pfitzinger Synthetic Approach for Quinoline Derivatives
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently rearranges to an enamine. The enamine then undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org
To apply this methodology toward the synthesis of a precursor for this compound, one would start with a correspondingly substituted isatin. Specifically, 5-ethoxyisatin would be the required starting material to introduce the ethoxy group at the correct position (which becomes position 6 in the final quinoline ring).
The choice of the carbonyl component is critical for building the desired substitution on the pyridine ring of the quinoline. A plausible, though complex, carbonyl reactant to generate the 2,3-dicarboxylate functionality would be a compound like diethyl ketomalonate or a similar β-keto ester derivative. The reaction between 5-ethoxyisatin and such a carbonyl compound under Pfitzinger conditions would be expected to yield a 6-ethoxyquinoline derivative with a carboxylic acid at position 4 and ester groups at positions 2 and 3, which could then be further modified. Research has demonstrated the viability of using alkoxy-substituted ketones in the Pfitzinger reaction to produce alkoxy-cinchoninic acids, supporting the feasibility of incorporating the ethoxy group via this method. utexas.edu
Table 2: Pfitzinger Reaction Components for a 6-Ethoxyquinoline Precursor
| Reactant | Structure/Type | Purpose |
|---|---|---|
| Isatin Derivative | 5-Ethoxyisatin | Provides the nitrogen atom and the C6-ethoxy-substituted benzene ring. |
| Carbonyl Compound | Diethyl ketomalonate (or similar β-keto diester) | Reacts with the isatin intermediate to form the substituted pyridine ring. |
Oxidation Reactions of Quinoline Derivatives
Oxidation is a fundamental transformation in organic chemistry that can be used to modify quinoline derivatives. The quinoline ring system itself is relatively resistant to oxidation due to its aromatic character. nih.gov However, substituents on the ring can be oxidized to introduce new functional groups. Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize alkyl groups attached to the quinoline ring to carboxylic acids. nih.gov The benzene portion of the quinoline ring is more susceptible to oxidative cleavage than the pyridine portion under vigorous conditions. nih.gov
A logical synthetic route to this compound via oxidation would involve a precursor molecule that already contains the 6-ethoxyquinoline core with oxidizable substituents at the 2- and 3-positions. A suitable precursor would be 6-ethoxy-2,3-dimethylquinoline. The two methyl groups at the C2 and C3 positions can be simultaneously oxidized to carboxylic acid groups using strong oxidizing agents.
This transformation is a standard method for converting aryl-bound methyl groups to carboxylic acids. However, reaction conditions must be carefully controlled. Attempted oxidation of some substituted quinoline carboxylic acids with reagents like chromic acid has been shown to result in the rupture of the quinoline nucleus rather than the desired transformation, highlighting the sensitivity of the heterocyclic ring system. utexas.edu Studies on the oxidation of related compounds, such as ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), have shown that various products can be formed, including quinones and N-oxides, depending on the reagents and conditions used. nih.gov This illustrates that the outcome of oxidizing ethoxy-substituted quinolines can be complex.
Table 3: Hypothetical Oxidation of a 6-Ethoxyquinoline Precursor
| Precursor Compound | Oxidizing Agent | Product |
|---|---|---|
| 6-Ethoxy-2,3-dimethylquinoline | Potassium permanganate (KMnO₄) | This compound |
Advanced Spectroscopic and Analytical Characterization Techniques
Application of Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 6-Ethoxyquinoline-2,3-dicarboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the ethoxy group, and the acidic protons of the carboxylic acid groups. The aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid groups. The protons of the ethoxy group would present as a characteristic ethyl pattern: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the ranges of 4.0-4.5 ppm and 1.2-1.6 ppm, respectively. The acidic protons of the two carboxylic acid groups are expected to appear as broad singlets at a very downfield chemical shift, typically above 10 ppm, and their signal may be exchangeable with deuterium oxide (D₂O). For related quinoline carboxylic acid N-R-amides, the chemical shifts of the quinoline ring protons are well-documented researchgate.net.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the dicarboxylic acid groups are characteristically found in the most downfield region of the spectrum, typically between 160 and 185 ppm. The aromatic carbons of the quinoline ring would appear in the approximate range of 110-150 ppm. The carbons of the ethoxy group would be observed in the upfield region, with the methylene carbon appearing around 60-70 ppm and the methyl carbon around 15 ppm. For similar quinoline derivatives, detailed ¹³C NMR data has been used to confirm their structures nih.gov.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 160 - 185 |
| Quinoline Aromatic (C-H) | 7.0 - 9.0 (multiplets) | 110 - 150 |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.5 (quartet) | 60 - 70 |
| Ethoxy (-OCH₂CH₃) | 1.2 - 1.6 (triplet) | ~15 |
Utilization of Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
The fragmentation of ethoxyquinolines in the mass spectrometer can be predicted to some extent based on studies of related methoxyquinolines cdnsciencepub.com. Common fragmentation pathways for ethoxyquinolines may involve the loss of an ethylene molecule (28 Da) from the ethoxy group, followed by the loss of carbon monoxide (28 Da) or a hydroxyl radical (17 Da). The dicarboxylic acid moiety can undergo decarboxylation, leading to the loss of one or two molecules of carbon dioxide (44 Da each). The specific fragmentation pattern would provide valuable information for confirming the connectivity of the molecule.
| Fragment | Description |
|---|---|
| [M]+ | Molecular Ion |
| [M - C₂H₄]+ | Loss of ethylene from the ethoxy group |
| [M - CO₂]+ | Loss of one carbon dioxide molecule |
| [M - 2CO₂]+ | Loss of two carbon dioxide molecules |
| [M - C₂H₄ - CO]+ | Subsequent loss of carbon monoxide |
Infrared Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-H bonds, as well as the aromatic C=C bonds of the quinoline ring.
The presence of the carboxylic acid groups would be indicated by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers orgchemboulder.com. A strong and sharp absorption band corresponding to the C=O stretching of the carboxyl groups is expected around 1700-1725 cm⁻¹ orgchemboulder.com. The C-O stretching vibrations of the carboxylic acid and the ethoxy group would appear in the 1210-1320 cm⁻¹ region. The aromatic C=C stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Studies on related quinoline carboxylic acids have shown similar characteristic IR bands nih.govresearchgate.netchemicalbook.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 (strong, sharp) |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Carboxylic Acid/Ether (C-O) | Stretching | 1210 - 1320 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This technique is the gold standard for determining the absolute configuration of a molecule nih.gov.
While specific X-ray diffraction data for this compound is not available, studies on other quinoline derivatives have revealed their crystal structures chemmethod.comnih.gov. For instance, a novel quinoline dicarbamic acid derivative was found to crystallize in the monoclinic system with the P2₁/c space group chemmethod.com. It is expected that the crystal structure of this compound would be stabilized by intermolecular hydrogen bonds involving the carboxylic acid groups, potentially forming dimers or extended networks. The planarity of the quinoline ring system and the orientation of the ethoxy and dicarboxylic acid substituents would also be precisely determined.
Advanced Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for related dicarboxylic acids)
While not a primary technique for bulk structure elucidation, X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the surface elemental composition and chemical states of the atoms. For dicarboxylic acids, XPS has been used to study their interactions and surface chemistry researchgate.net.
An XPS analysis of this compound would be expected to show peaks for carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s). High-resolution spectra of the C 1s region would likely be deconvoluted into several components corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the quinoline ring, the carboxyl carbons (O=C-O), the ether carbon of the ethoxy group, and the aliphatic carbons. Similarly, the O 1s spectrum would show distinct peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygens of the carboxylic acid groups and the ether oxygen of the ethoxy group.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₃H₁₁NO₄). This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound. For many synthesized organic compounds, including those with quinoxaline-dicarboxylic acid structures, elemental analysis is a standard characterization method researchgate.netresearchgate.net.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 63.67 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.52 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.71 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 26.10 |
| Total | 245.234 | 100.00 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying quinoline (B57606) derivatives. mdpi.com For a compound like 6-Ethoxyquinoline-2,3-dicarboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecular geometry and calculate various properties. epstem.net
Studies on related quinolone carboxylic acid derivatives have utilized DFT to investigate intramolecular hydrogen bonding, which is highly relevant to the two adjacent carboxylic acid groups in the target molecule. mdpi.com These calculations can reveal the strength and nature of such interactions, which are crucial in determining the molecule's preferred conformation. mdpi.com The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, providing insights into the molecule's reactivity. epstem.net
Table 1: Exemplary DFT-Calculated Properties for a Related Quinolone Carboxylic Acid Derivative (Note: This data is illustrative and based on studies of similar compounds, not this compound itself.)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |
| HOMO Energy | -Y eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -Z eV | B3LYP/6-311++G(d,p) |
| Energy Gap (LUMO-HOMO) | (Y-Z) eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | D Debyes | B3LYP/6-311++G(d,p) |
This table is interactive. Users can sort columns to compare properties.
Ab initio methods, meaning "from first principles," are based directly on quantum mechanics without the use of empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer increasing levels of accuracy, though at a significantly higher computational cost. wikipedia.org For instance, ab initio studies on dicarboxylic acids have successfully elucidated their conformational preferences and vibrational frequencies. elsevierpure.com
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. wikipedia.org Methods like AM1 and PM3 could be used for a preliminary conformational analysis of this compound, although with lower accuracy than DFT or ab initio methods. researchgate.net
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is critical to its function. The presence of rotatable bonds, particularly around the carboxylic acid and ethoxy groups, suggests a complex conformational landscape.
While less common for this specific structure, tautomerism could be computationally investigated. For the dicarboxylic acid groups, the potential for different protonation states and hydrogen bonding arrangements can be considered a form of tautomerism. Quantum chemical calculations can predict the relative energies of different tautomers, indicating which form is most stable under various conditions.
The rotation around the C-O bond of the ethoxy group and the C-C bonds connecting the carboxylic acid groups to the quinoline ring are subject to rotational barriers. These barriers arise from steric hindrance and electronic effects. researchgate.netnih.gov Computational studies can map the potential energy surface as a function of dihedral angles to determine the energy of these barriers. nih.gov
Intramolecular interactions, such as hydrogen bonds between the two adjacent carboxylic acid groups, are expected to play a significant role in stabilizing a particular conformation. mdpi.com The ethoxy group can also interact with adjacent protons on the quinoline ring. The Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories are powerful tools used in conjunction with DFT to analyze and quantify these weak interactions. mdpi.com
Table 2: Calculated Rotational Barriers for Representative Functional Groups (Note: These are generalized values for illustrative purposes and not specific to this compound.)
| Bond | Functional Group | Typical Rotational Barrier (kcal/mol) |
| C-O | Aryl-Ether | 2 - 5 |
| C-C | Aryl-Carboxylic Acid | 4 - 8 |
| C-N | Amide (for comparison) | ~15-20 |
This interactive table highlights the energy required to rotate different chemical bonds.
Electronic Structure and Reactivity Studies
The electronic structure governs the chemical reactivity of this compound. The distribution of electrons can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
The HOMO and LUMO are key indicators of reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. epstem.net A smaller gap suggests higher reactivity. For quinoline derivatives, the nitrogen atom and the oxygen atoms of the carboxylic and ethoxy groups are expected to be electron-rich sites, while the carbon atoms of the quinoline ring may be susceptible to electrophilic attack.
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.
Table 1: Conceptual HOMO-LUMO Characteristics
| Molecular Orbital | Typical Character in Aromatic Carboxylic Acids | Influence of Substituents on this compound |
|---|---|---|
| HOMO | π orbital on the aromatic ring system (electron-donating) | Energy is likely increased by the electron-donating 6-ethoxy group. |
| LUMO | π* orbital on the aromatic ring system (electron-accepting) | Energy is likely decreased by the electron-withdrawing 2,3-dicarboxylic acid groups. |
| Energy Gap (ΔE) | Varies depending on the specific structure | The net effect of the opposing substituents will determine the final gap size and thus the molecule's kinetic stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. semanticscholar.org It provides a color-coded map where different colors represent varying levels of electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Typically, red and yellow indicate regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen and nitrogen, making them susceptible to electrophilic attack. Conversely, blue and green areas signify regions of low electron density (positive potential), usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. wikipedia.org
For this compound, an MEP map would likely show significant negative potential (red/yellow) around the oxygen atoms of the two carboxylic acid groups and the ethoxy group, as well as on the nitrogen atom of the quinoline ring. These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov The hydrogen atoms of the carboxylic acid groups would exhibit a strong positive potential (blue), highlighting their acidic nature. The aromatic ring itself would show a more nuanced potential distribution, influenced by the competing electronic effects of the ethoxy and dicarboxylic acid substituents. Understanding the MEP is vital for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor or interact with solvents. researchgate.netnih.gov
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carboxylic Acid Oxygens | Strong Negative (Electron-rich) | Site for electrophilic attack and hydrogen bond acceptance. |
| Quinoline Nitrogen | Negative (Electron-rich) | Site for electrophilic attack and coordination to metal ions. |
| Ethoxy Oxygen | Negative (Electron-rich) | Site for electrophilic attack and hydrogen bond acceptance. |
| Carboxylic Acid Hydrogens | Strong Positive (Electron-poor) | Acidic protons, site for deprotonation and hydrogen bond donation. |
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Investigations
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which closely aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu NBO analysis provides detailed information about charge distribution (Natural Population Analysis), hybridization, and the stabilizing effects of electron delocalization.
Table 3: Anticipated NBO Analysis Findings
| NBO Feature | Expected Information for this compound | Significance |
|---|---|---|
| Natural Charges | Quantitative charge value for each atom. | Reveals the electron distribution and identifies the most positive and negative centers. |
| Hybridization | Details on the s and p character of atomic orbitals in bonds. | Confirms the geometry and bonding environment (e.g., sp² for ring carbons). |
| Donor-Acceptor Interactions (E(2)) | Energy of delocalization from lone pairs (N, O) to anti-bonding orbitals (π*). | Quantifies the stabilizing effects of hyperconjugation and resonance within the molecule. |
Reaction Mechanism and Kinetic Studies
Understanding the reaction mechanisms and kinetics of this compound is essential for predicting its stability under various conditions and for designing synthetic pathways.
Thermochemical Analysis of Decomposition Pathways
The thermal decomposition of quinoline-2,3-dicarboxylic acid (quinolinic acid), the parent compound of this compound, is known to proceed via decarboxylation. cdnsciencepub.com Studies have shown that when heated, particularly in aqueous solutions, quinolinic acid readily loses a molecule of carbon dioxide. nih.gov The primary product of this reaction is nicotinic acid (pyridine-3-carboxylic acid), indicating that the carboxyl group at the 2-position is preferentially eliminated. cdnsciencepub.com This is a common feature in the pyrolysis of carboxylic acids. researchgate.net
For this compound, a similar primary decomposition pathway is expected. The presence of the ethoxy group at the 6-position, being an electron-donating group, would influence the electron density of the quinoline ring system. This could potentially affect the stability of the intermediate formed during decarboxylation and thus alter the reaction rate compared to the unsubstituted quinolinic acid. Thermochemical analysis, often performed using techniques like thermogravimetric analysis (TGA) coupled with spectroscopy (e.g., FTIR, QMS), can identify the temperature ranges of decomposition and the volatile products released, such as CO₂, water, and potentially fragments from the ethoxy group. nih.gov
Energetic Profiles of Chemical Transformations
The energetic profile of a chemical reaction, such as decarboxylation, can be mapped out computationally to understand its feasibility and mechanism. This involves calculating the energies of the reactant, transition state(s), intermediates, and products. The decarboxylation of pyridinecarboxylic acids, including quinolinic acid, has been a subject of kinetic studies. cdnsciencepub.comresearchgate.netcapes.gov.br The reaction rate is highly dependent on factors like pH and temperature. cdnsciencepub.comcapes.gov.br For quinolinic acid, the rate of decarboxylation reaches a maximum at its isoelectric pH. cdnsciencepub.comcapes.gov.br The mechanism is thought to involve the formation of a zwitterionic intermediate, which then facilitates the loss of CO₂.
For this compound, the electron-donating ethoxy group would likely influence the stability of the zwitterionic intermediate and the transition state for decarboxylation. Computational modeling could be employed to calculate the activation energy for the decarboxylation at both the 2- and 3-positions, providing a theoretical basis for the observed regioselectivity of the reaction. Such studies would clarify how the 6-ethoxy substituent electronically modulates the reaction's energetic landscape compared to the parent quinolinic acid.
Computational Approaches to Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, play a significant role in this field by identifying key molecular features (descriptors) that govern a compound's efficacy. researchgate.net
For the class of quinoline carboxylic acids, extensive SAR studies have been conducted, particularly in the context of their activity as antibacterial agents and as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for anticancer drugs. nih.govnih.gov These studies have revealed critical structural requirements for activity. For instance, in DHODH inhibitors related to brequinar, three key regions have been identified: the C(2) position, which requires a bulky hydrophobic substituent; the C(4) position, which strictly requires a carboxylic acid; and the benzo portion of the quinoline ring, where substitutions significantly modulate activity. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinolinic acid (Quinoline-2,3-dicarboxylic acid) |
| Nicotinic acid (Pyridine-3-carboxylic acid) |
| Brequinar |
| Dihydroorotate |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial for understanding the basis of a compound's biological activity. While specific docking studies for this compound are not extensively documented, the behavior of related quinoline derivatives allows for informed hypotheses about its potential interactions.
Quinoline derivatives are known to target a wide array of biological macromolecules. nih.gov For instance, various compounds with a quinoline core have been investigated as inhibitors of enzymes like DNA gyrase, topoisomerases, and various kinases involved in cell signaling pathways. nih.govnih.gov Studies on other quinoline carboxylic acids have shown their potential to interact with targets such as P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov
A molecular docking simulation for this compound would involve:
Receptor Preparation: Obtaining the 3D crystal structure of a potential target protein from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry to find a low-energy conformation.
Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.
Scoring and Analysis: Calculating the binding affinity for each pose using a scoring function. The results would reveal the most likely binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Based on its structure, this compound would be expected to form strong hydrogen bonds via its two carboxylic acid groups with amino acid residues like arginine, lysine, or histidine in a target's active site. The flat quinoline ring system could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the ethoxy group could form hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For a series of quinoline dicarboxylic acid analogs, a QSAR study would be conducted by first calculating a range of molecular descriptors for each compound. dergipark.org.tr These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.net A statistical model is then built to correlate these descriptors with experimentally determined biological activity.
Key steps in developing a QSAR model for compounds related to this compound include:
Data Set Compilation: Assembling a group of structurally related quinoline derivatives with measured biological activity against a specific target.
Descriptor Calculation: Using software to compute a wide variety of descriptors. nih.gov
Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to activity. nih.gov
Model Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation.
The table below lists some of the key 2D and 3D descriptors that would be relevant in a QSAR study of this compound and its analogs. nih.govdergipark.org.trresearchgate.net
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences how the molecule interacts with polar environments and binding sites. |
| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. |
| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule. |
| Molecular Volume | Describes the space occupied by the molecule, affecting its fit within a binding site. | |
| Number of Rotatable Bonds | Indicates molecular flexibility, which can be crucial for adopting the correct conformation for binding. | |
| Thermodynamic | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
A successful QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.
Assessment of Bioavailability Factors (e.g., Lipinski's Rules)
The potential of a compound to be developed into an orally administered drug can be estimated by assessing its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. drugbank.comtiu.edu.iq This rule states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Octanol-water partition coefficient (LogP) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
These rules are based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic molecules. tiu.edu.iq The properties for this compound are calculated and evaluated against Lipinski's criteria below.
| Property | Value for this compound | Lipinski's Rule (Threshold) | Compliance |
| Molecular Formula | C₁₃H₁₁NO₅ | N/A | N/A |
| Molecular Weight (MW) | 261.23 g/mol | ≤ 500 | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 6 | ≤ 10 | Yes |
| LogP (calculated) | Predicted to be < 5 | ≤ 5 | Yes (Predicted) |
| Number of Violations | 0 | ≤ 1 | Yes |
As shown in the table, this compound does not violate any of Lipinski's rules. Its molecular weight is well under the 500 Da limit, and the number of hydrogen bond donors (from the two carboxylic acid groups) and acceptors (from the five oxygen atoms and one nitrogen atom) are within the acceptable ranges. drugbank.comtiu.edu.iq While the LogP value requires computational prediction, the presence of the polar carboxylic acid groups suggests it is unlikely to be excessively high. Therefore, based on this analysis, the compound possesses drug-like physicochemical properties, indicating a higher likelihood of good oral bioavailability.
Stereochemical Elucidation through Formalism (e.g., Pólya's Counting Theory for related compounds)
Pólya's Enumeration Theorem (PET) is a powerful mathematical theorem in combinatorics, first published by George Pólya, that can be used to count the number of distinct isomers of a chemical compound. wikipedia.orgresearchgate.net The theorem utilizes principles of group theory to systematically determine the number of non-equivalent configurations when substituents are placed on a molecular scaffold, accounting for the molecule's symmetry. wikipedia.org
While this compound itself does not have stereocenters and thus no stereoisomers, PET can be applied to its parent quinoline scaffold to enumerate the number of possible substitution patterns for related compounds. rellek.net The process involves:
Identifying the Point Group: Determining the symmetry group of the molecular framework (e.g., the quinoline ring system).
Defining the Set of Substitution Sites: Identifying the atoms that can be substituted (e.g., the seven hydrogen atoms on the quinoline ring).
Calculating the Cycle Index: For each symmetry operation in the point group, determining how it permutes the substitution sites. This information is encoded in a polynomial called the cycle index.
Generating Function: Substituting a figure-counting series into the cycle index to create a generating function.
Enumeration: The coefficients of the terms in the expanded generating function correspond to the number of distinct isomers for a given substitution pattern. researchgate.net
For the quinoline scaffold, one could use PET to calculate the total number of possible isomers if, for example, one ethoxy group and two carboxylic acid groups were to be placed on any of the available positions. This would provide a theoretical count of all structural isomers, a task that is difficult to perform by simple inspection due to the scaffold's symmetry. This formalistic approach provides a rigorous and systematic method for stereochemical and isomeric elucidation in related series of compounds. rellek.netstackexchange.com
Coordination Chemistry and Materials Science Applications
Ligand Design and Coordination Modes
6-Ethoxyquinoline-2,3-dicarboxylic acid is an N-heterocyclic polycarboxylic acid, a class of compounds well-regarded for their utility in constructing metal complexes due to their varied coordination abilities. nih.gov The ligand's structure, featuring two adjacent carboxylic acid groups and a quinoline (B57606) nitrogen atom, provides multiple binding sites for metal ions.
The molecular architecture of this compound allows it to act as a versatile chelating agent. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of this molecule. nih.gov The ligand can engage in several coordination modes, making it a highly adaptable component in the design of coordination compounds.
The primary chelating motif involves the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group at the C2 position, which together form a highly stable five-membered ring with a metal center. rsc.org This bidentate N,O-chelation is a common and stabilizing feature in complexes of related quinoline carboxylates. nih.gov
Beyond this primary bidentate function, the ligand exhibits polydentate capabilities. The second carboxylic acid group at the C3 position can coordinate to an adjacent metal center, acting as a bridge and extending the structure into one-, two-, or three-dimensional coordination polymers. nih.govrsc.org In some cases, related quinoline dicarboxylate ligands have been shown to act as tetradentate or even pentadentate linkers, binding multiple metal centers simultaneously through various combinations of their nitrogen and carboxylate oxygen atoms. nih.gov
| Coordination Mode | Description | Coordinating Atoms | Resulting Structure |
|---|---|---|---|
| Bidentate (Chelating) | Coordination to a single metal ion via two donor sites. | Quinoline-N, C2-Carboxylate-O | Forms a stable 5-membered chelate ring, often part of a discrete complex. |
| Tridentate (Chelating) | Coordination to a single metal ion via three donor sites. Analogous to dipicolinic acid. ajol.info | Quinoline-N, C2-Carboxylate-O, C3-Carboxylate-O | Forms two fused chelate rings with one metal center. |
| Bridging | The ligand links two or more metal centers. | Carboxylate groups binding to different metal ions. | Leads to the formation of coordination polymers (1D, 2D, or 3D). nih.govrsc.org |
| Bridging-Chelating | The ligand chelates one metal center while also bridging to another. | Quinoline-N and C2-Carboxylate-O chelate one metal; C3-Carboxylate bridges to another. | A common mode in the formation of polymeric networks. nih.gov |
The coordination behavior of this compound is primarily dictated by its functional groups. Upon deprotonation, the two carboxylic acid groups become effective coordination sites for metal ions. ajol.info The geometry of the ligand, with two carboxylates positioned on adjacent carbons of the quinoline ring, allows for the formation of stable complexes. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. Hydrothermal or solvothermal methods are often employed, where the reaction is carried out in water or an organic solvent under elevated temperature and pressure to promote the crystallization of the desired coordination compound. mdpi.com
This compound is an excellent candidate for forming complexes with a wide range of transition metals. Research on the parent compound, quinoline-2,3-dicarboxylic acid, has demonstrated successful complexation with first-row transition metals such as manganese(II) and cobalt(II). rsc.org In these complexes, the metal ions are coordinated by the ligand, often with additional coordination sites occupied by solvent molecules (like water) or other co-ligands. rsc.org The coordination environment around the metal center can vary, leading to different geometries such as octahedral or square pyramidal.
The presence of multiple coordination sites on the 6-Ethoxyquinoline-2,3-dicarboxylate ligand allows for the formation of both discrete (mononuclear) molecules and extended coordination polymers. While discrete complexes can be formed, the bridging capability of the dicarboxylate moiety strongly favors the self-assembly of polymeric architectures. nih.govrsc.org
For example, complexes of the parent quinoline-2,3-dicarboxylic acid with Mn(II) and Co(II) form one-dimensional (1D) chain-like structures. rsc.org In these polymers, the ligand chelates a metal ion through its nitrogen and C2-carboxylate and uses its C3-carboxylate to bridge to an adjacent metal ion, propagating the chain. These parallel chains are further organized into a three-dimensional supramolecular architecture through strong π–π stacking interactions between the aromatic quinoline rings. rsc.org The ability to form such extended, ordered structures is a hallmark of this class of ligands and is fundamental to their application in materials science. nih.govmdpi.com
| Ligand | Metal Ion(s) | Structural Formula (Example) | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|---|
| Quinoline-2,3-dicarboxylic acid | Mn(II), Co(II) | [MnL(phen)(H₂O)]·H₂O | 1D Polymer | N,O-chelation; Carboxylate bridging; π–π stacking. | rsc.org |
| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III) | [Nd₂(Qdca)₃(H₂O)₃] | 3D Polymer | Pentadentate bridging-chelating ligand; Forms complex 3D network. | nih.gov |
| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | {Cu(L)BF₄}n | 2D Polymer | N/O donor atoms link metal centers into a 2D sheet. | mdpi.com |
Catalytic Applications of Metal-6-Ethoxyquinoline-2,3-dicarboxylic Acid Complexes
The incorporation of redox-active transition metals into a quinoline-dicarboxylate framework creates materials with significant catalytic potential. ajol.info While direct catalytic studies on complexes of this compound are not extensively reported, research on closely related systems provides strong evidence for their likely applications.
A notable example is the electrocatalytic activity demonstrated by the Mn(II) and Co(II) complexes of the parent quinoline-2,3-dicarboxylic acid. rsc.org These complexes were found to effectively increase the degradation rate of the azo dye methyl orange (MO). This catalytic activity is believed to be linked to their ability to catalyze the hydrogen evolution reaction from water, showcasing their potential in environmental remediation applications. rsc.org Furthermore, copper complexes involving various quinoline derivatives have been shown to possess catecholase activity, catalyzing the oxidation of catechol to o-quinone, with the efficiency depending on the specific structure of the quinoline ligand. mdpi.com This suggests that metal complexes of this compound could be tailored for a variety of redox-based catalytic processes.
Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound are not extensively documented, the broader family of quinoline-dicarboxylic acids has demonstrated notable potential in catalysis. For instance, metal complexes derived from the related quinoline-2,3-dicarboxylic acid have been synthesized and shown to act as effective electrocatalysts. rsc.org Specifically, manganese(II) and cobalt(II) complexes with quinoline-2,3-dicarboxylic acid have been observed to enhance the degradation rate of methyl orange, a process linked to their electrocatalytic activity in the hydrogen evolution reaction from water. rsc.org
These findings suggest a strong potential for this compound to serve as a ligand in the development of both homogeneous and heterogeneous catalysts. The ethoxy group at the 6-position could further modulate the electronic properties and solubility of the resulting metal complexes, potentially leading to enhanced catalytic activity or selectivity. The dicarboxylic acid moiety provides robust binding sites for metal ions, forming stable chelate rings that are often crucial for catalytic performance.
Design of Novel Catalytic Systems
The design of novel catalytic systems can be advanced by incorporating ligands like this compound. The structural rigidity of the quinoline backbone combined with the flexible coordination possibilities of the carboxylate groups allows for the construction of well-defined catalytic centers. Research on similar pyridine-dicarboxylic acid systems has shown that palladium(II) complexes can catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines. researchgate.net This highlights the utility of such dicarboxylic acid ligands in facilitating specific chemical transformations.
The development of catalysts based on this compound could lead to new synthetic methodologies. For example, catalysts for the synthesis of 2,6-naphthalene dicarboxylic acid have been developed using main catalysts and co-catalysts, indicating a demand for tailored catalytic systems for producing valuable chemical intermediates. google.com The functional groups on this compound make it an attractive building block for creating catalysts with specific activities and selectivities.
Integration into Advanced Materials
The integration of functional organic molecules into advanced materials is a rapidly growing field of research. This compound, with its combination of a rigid aromatic structure and reactive functional groups, is a prime candidate for incorporation into various material architectures, including polymers and metal-organic frameworks (MOFs).
Incorporation into Polymeric Architectures
Dicarboxylic acids are fundamental building blocks for polyesters and other condensation polymers. The use of biomass-derived diacids, such as 2,5-furan dicarboxylic acid, in the synthesis of polyester (B1180765) coatings has been successfully demonstrated, yielding materials with tunable and improved mechanical properties compared to their petrochemical-based counterparts. mdpi.com This underscores the potential for this compound to be used as a specialty monomer in the creation of novel polymeric materials.
The incorporation of the quinoline moiety into a polymer backbone could impart unique properties, such as thermal stability, fluorescence, or specific binding capabilities. The ethoxy group could enhance the solubility of the resulting polymer in common organic solvents, facilitating processing and application. Research into polyester coatings has shown that a variety of diacids and diols can be used to create a range of fully bio-derived materials with properties of industrial interest. mdpi.com
Below is a table of representative dicarboxylic acids used in the synthesis of polymers, illustrating the class of compounds to which this compound belongs.
| Dicarboxylic Acid | Source | Application in Polymers |
| 2,5-Furandicarboxylic acid | Biomass-derived | Polyester coatings |
| Terephthalic acid | Petrochemical | Poly(ethylene terephthalate) (PET) |
| Adipic acid | Petrochemical | Nylon, Polyester coatings |
| Succinic acid | Biomass-derived | Polyester coatings |
Potential in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylic acid functionality of this compound makes it an excellent candidate for a linker in MOF synthesis. google.com The structure and functionality of the organic linker are critical in determining the pore size, stability, and functional properties of the resulting MOF.
The use of carboxylic acid precursors is a common method for preparing MOFs. google.com The reaction of a metal ion source with a carboxylic acid in a suitable solvent can lead to the formation of these highly porous materials. google.com While direct synthesis of MOFs using this compound is not yet reported, the principles of MOF chemistry strongly suggest its suitability. For instance, MOFs with free carboxylic acid sites have been shown to exhibit selective gas adsorption, highlighting the importance of the linker's functional groups. rsc.org
The quinoline core of this compound could introduce functionalities into the MOF pores that are not present with more common linkers like terephthalic acid. This could lead to MOFs with enhanced selectivity for certain guest molecules or with catalytic activity. The design of MOFs for specific applications often relies on the careful selection of organic linkers with desired chemical and physical properties.
The table below lists various organic linkers and the types of MOFs they form, providing context for the potential role of this compound.
| Organic Linker (Carboxylic Acid) | Metal Ion | Resulting MOF Type |
| 5-Hydroxyisophthalic acid | Co(II), Cu(II) | 3D frameworks with mixed bridges |
| Pyrazine-2,3-dicarboxylic acid | Zirconium | Zirconium-based MOFs |
| Terephthalic acid | Iron, Aluminum, etc. | Various, including MIL series |
Biological Activity and Mechanism of Action Research Non Clinical Focus
In Vitro Antimicrobial Research
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into derivatives of quinoline-carboxylic acid has demonstrated a spectrum of activity against various pathogens.
A number of studies have highlighted the antibacterial potential of quinoline-carboxylic acid derivatives. For instance, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed notable in vitro activity against Gram-negative microorganisms and the Gram-positive bacterium Staphylococcus aureus. nih.gov Among the synthesized compounds, 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid was particularly active. nih.gov
Further research into 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives also revealed significant antibacterial properties. nih.gov These compounds were tested against a panel of bacteria, with 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid emerging as a highly potent agent against both Staphylococcus aureus and Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) for this compound were determined to be 4.1 µg/mL and 1 µg/mL, respectively. nih.gov
Additionally, isoquinoline-3-carboxylic acid, a structural isomer of quinoline-carboxylic acid, has demonstrated significant antibacterial activity against a range of plant pathogenic bacteria. researchgate.net
Table 1: In Vitro Antibacterial Activity of a Selected Quinolone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 nih.gov |
| Staphylococcus epidermidis | 3.1 nih.gov | |
| Micrococcus luteus | 3.1 nih.gov | |
| Bacillus cereus | 2.4 nih.gov | |
| Escherichia coli | 1 nih.gov | |
| Klebsiella pneumoniae | 1 nih.gov |
This table is based on data for a structurally related compound, not 6-Ethoxyquinoline-2,3-dicarboxylic acid.
The exploration of the antifungal potential of quinoline derivatives has yielded more varied results. The same study that identified potent antibacterial agents among 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives found them to have only weak antifungal activity. nih.gov For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid had an MIC of 25 µg/mL against Candida albicans and over 100 µg/mL against Aspergillus niger. nih.gov In contrast, research on a structurally different compound, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has shown promising antifungal activities. nih.gov
Anticancer Research in Cell-Based Models
The anticancer potential of quinoline derivatives and other structurally related compounds has been a significant area of investigation, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death.
Research on an aryl ester derivative of quinoline-2-carboxylic acid has demonstrated its potent antiproliferative activity against the PC3 human prostate cancer cell line. nih.gov The study found that the compound's cytotoxicity was concentration-dependent, with an IC50 value of 26 µg/mL at a concentration of 125 µg/mL. nih.gov Similarly, an ethoxy-substituted phylloquinone showed strong and selective anti-proliferative activity against lung cancer cells (A549). nih.gov This compound led to a concentration-dependent decrease in cell viability. nih.gov
A copper-based metal-organic framework (MOF) synthesized with flavone-6,2′-dicarboxylic acid, LDU-1, exhibited moderate inhibitory effects against several cancer cell lines, including human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human erythroleukemia (K562) cells. nih.gov The IC50 values for LDU-1 ranged from 14.53 to 32.47 μM across the tested cell lines. nih.gov
Table 2: Antiproliferative Activity of a Quinoline-2-Carboxylic Acid Aryl Ester
| Cell Line | Compound | IC50 |
| PC3 (Prostate Cancer) | Quinoline-2-carboxylic acid aryl ester | 26 µg/mL nih.gov |
This table is based on data for a structurally related compound, not this compound.
The mechanisms underlying the anticancer effects of quinoline derivatives often involve the induction of apoptosis and interference with the cell cycle. The study on the quinoline-2-carboxylic acid aryl ester found that it induced apoptosis in PC3 cells and caused a significant blockade of the S phase of the cell cycle. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was found to induce cell cycle arrest and apoptosis in MOLT-4 human tumor cells. nih.gov Flow cytometry analysis showed an increase in the sub-G1 fraction, indicating apoptosis, along with an accumulation of cells in the S and G2/M phases. nih.gov The apoptotic effect was mediated by the activation of caspases 3 and 6. nih.gov
Antioxidant and Radical Scavenging Research
Mechanistic Studies of Radical Quenching
The capacity of quinoline derivatives to scavenge free radicals is a significant area of research. While direct mechanistic studies on the radical quenching properties of this compound are not extensively detailed in the available literature, the broader class of quinoline compounds is known for its antioxidant activities. These activities are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Phytochemicals, a broad category that includes various heterocyclic compounds, are recognized for their ability to confer protection from malignancy by scavenging free radicals. nih.gov
Immunomodulatory and Anti-inflammatory Research
The immunomodulatory and anti-inflammatory potential of quinoline derivatives and other dicarboxylic acids has been a subject of scientific inquiry. Immunomodulators can influence the immune system by either enhancing its defenses or suppressing abnormal responses. nih.gov
Dicarboxylic acids, as a class, have demonstrated anti-inflammatory properties. For instance, certain very-long-chain dicarboxylic acids (VLCDCAs) are considered endogenous anti-inflammatory lipids. nih.gov Research on other related compounds, such as dicaffeoylquinic acids, has shown they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism often involves the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov
Phytochemicals, in general, are known to exert immunomodulatory effects, which are crucial in conditions characterized by unchecked cell proliferation. nih.gov They can modulate various immune functions, including macrophage activity and cytokine production. nih.govnih.gov For example, some phytochemicals have been shown to inhibit the immunosuppressive functions of regulatory T cells and downregulate the secretion of immunosuppressive cytokines. nih.gov
While these findings relate to the broader classes of dicarboxylic acids and quinoline-related compounds, they provide a basis for the potential immunomodulatory and anti-inflammatory activities of this compound.
Biological Interactions with Macromolecules
Protein Binding Investigations
The interaction of small molecules with proteins is fundamental to their biological activity. Quinolines and their derivatives are known to interact with various proteins, often through mechanisms like enzyme inhibition. For instance, some quinoline derivatives can inhibit enzymes such as quinoline oxidoreductase, thereby affecting metabolic pathways. The study of protein-protein interactions and their regulation by small molecules is a key area of biochemical research. nih.gov The binding of a molecule like this compound to a protein could modulate its function, a principle that is foundational in drug discovery and molecular biology.
Nucleic Acid Interaction Studies
The interaction of small molecules with nucleic acids, such as DNA and RNA, is a critical aspect of their potential biological effects. Many transition metal complexes containing polypyridyl ligands, which share structural similarities with the quinoline core, have been extensively studied for their ability to bind to DNA. nih.gov These interactions can occur through various non-covalent modes, including electrostatic binding, groove binding, and intercalation. nih.gov Such binding events can have significant biological consequences, including the potential to influence DNA replication and transcription. While specific studies on the interaction of this compound with nucleic acids are not detailed, the principles derived from related compounds suggest this as a plausible area of biological interaction.
Applications in Biochemical Research
Reagent for Studying Protein Interactions and Enzyme Functions
Compounds that interact with proteins and enzymes are valuable tools in biochemical research. They can be used to probe protein structure, function, and interactions. For example, molecules that bind to specific proteins can be used to study enzymatically regulated processes. nih.gov The ability of quinoline derivatives to inhibit certain enzymes makes them useful as reagents to investigate metabolic pathways and enzyme mechanisms. The structural features of this compound, including its quinoline core and dicarboxylic acid groups, suggest its potential utility as a reagent for studying protein-protein interactions and the function of specific enzymes in a research setting.
Probing Biological Pathways
While specific, in-depth research on the biological pathways and mechanism of action for this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been a subject of significant scientific inquiry. Compounds containing a quinoline scaffold are known to exhibit a wide range of pharmacological activities. It is hypothesized that this compound, as a member of this family, may engage with various biological targets.
The presence of the dicarboxylic acid functional groups at the 2 and 3 positions, combined with the ethoxy group at the 6 position on the quinoline ring, creates a unique electronic and steric profile. This structure could potentially allow for interactions with a variety of enzymes and receptors. For instance, quinolinecarboxylic acids have been investigated for their ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, and integrase, a key enzyme in viral replication. The specific mechanism for this particular compound, however, remains to be elucidated through dedicated research.
Further non-clinical studies would be necessary to determine the precise biological pathways modulated by this compound. Such research would likely involve high-throughput screening against a panel of known biological targets, followed by more detailed mechanistic studies to understand its mode of action at a molecular level.
Phytochemical and Agrochemical Research Applications
The structural features of this compound suggest potential applications in the fields of phytochemistry and agrochemistry, particularly in the realm of plant growth regulation.
Plant Growth Regulation Studies
The molecular architecture of this compound bears a resemblance to certain classes of synthetic auxins, a group of plant hormones that play a central role in regulating plant growth and development. Auxins are known to influence a wide array of processes, including cell elongation, division, and differentiation.
Table 1: Comparison of Structural Features with Known Plant Growth Regulators
| Feature | This compound | Synthetic Auxins (e.g., NAA, 2,4-D) |
|---|---|---|
| Aromatic Ring System | Quinoline | Naphthalene or Phenyl |
| Carboxylic Acid Group(s) | Two | Typically one |
| Side Chain | Ethoxy group | Varies |
The dicarboxylic acid moiety in this compound is a notable feature. While most common synthetic auxins possess a single carboxylic acid group, the presence of two such groups could influence its solubility, transport, and interaction with auxin receptors in plants. Research into the auxin-like activity of quinoline derivatives has been an area of interest, and it is plausible that this compound could exhibit some level of plant growth regulatory effects.
Stimulation of Rhizogenesis in Microclonal Propagation
One of the key applications of auxins in agriculture and horticulture is the stimulation of root formation, a process known as rhizogenesis. This is particularly crucial in microclonal propagation, a technique used for the rapid multiplication of plants in a sterile, in-vitro environment.
Auxins are routinely added to the culture media to induce the development of roots from undifferentiated callus tissue or from micro-cuttings. Given the potential auxin-like properties of this compound, it could theoretically be investigated for its efficacy in promoting root initiation and development in various plant species.
Table 2: Potential Research Parameters for Rhizogenesis Studies
| Parameter | Description |
|---|---|
| Plant Species | Testing on a variety of commercially important plants. |
| Explant Type | Leaf discs, stem segments, or callus cultures. |
| Culture Medium | Basal medium supplemented with varying concentrations of the compound. |
| Rooting Response | Measurement of rooting percentage, number of roots per explant, and root length. |
Further empirical studies are required to validate these potential applications and to determine the optimal conditions under which this compound might exert a positive influence on plant growth and development.
Q & A
Basic: What are the recommended methods for synthesizing 6-Ethoxyquinoline-2,3-dicarboxylic acid, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions starting with quinoline derivatives. For example, ethoxylation at the 6-position can be achieved using Williamson ether synthesis, followed by dicarboxylation via oxidation or hydrolysis. Purity optimization requires:
- Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound .
- Recrystallization : Solvent systems like ethanol/water mixtures are effective for removing unreacted intermediates .
- Spectroscopic validation : Confirm purity via H NMR (DMSO-d6, 400 MHz) to check for residual solvents and C NMR for structural integrity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological steps include:
- Solvent standardization : Compare spectra in the same deuterated solvent (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts .
- pH control : Adjust sample pH (e.g., using KOD in D2O) to stabilize specific tautomeric forms, as carboxylic acid groups are pH-sensitive .
- 2D NMR experiments : Perform HSQC and HMBC to unambiguously assign peaks and identify coupling artifacts .
Basic: What experimental conditions are critical for studying the solubility of this compound in aqueous and organic media?
Answer:
Solubility profiles are essential for reaction design. Key considerations:
- pH-dependent solubility : Test solubility in buffered solutions (pH 2–12) due to the compound’s carboxylic acid groups. Use UV-Vis spectroscopy to quantify solubility at λ~260 nm .
- Organic solvent screening : Evaluate polar aprotic solvents (DMF, DMSO) for dissolution and non-polar solvents (ethyl acetate, hexane) for precipitation .
Advanced: How does the alkaline stability of this compound compare to structurally similar dicarboxylic acids, and what mechanistic insights exist?
Answer:
Alkaline stability can be assessed via accelerated degradation studies:
- Hydrolysis kinetics : Incubate the compound in NaOH (0.1–1 M) at 25–60°C and monitor degradation via HPLC. Compare to benzene-1,3-dicarboxylic acid, which shows faster hydrolysis due to less steric hindrance .
- Mechanistic analysis : Use DFT calculations to model electron density at carboxyl groups; ethoxy substituents may stabilize the conjugate base, reducing hydrolysis rates .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
- Toxicity screening : Refer to QSAR models for pyridine-dicarboxylic acid derivatives, which suggest moderate dermal irritation potential .
Advanced: How can computational modeling guide the design of metal-organic frameworks (MOFs) using this compound as a linker?
Answer:
- Ligand geometry optimization : Use software like Gaussian or VASP to predict coordination modes (e.g., bidentate vs. tridentate binding to metal nodes) .
- Stability simulations : Calculate binding energies for MOF structures under humid conditions; ethoxy groups may enhance hydrophobicity compared to unsubstituted linkers .
- Experimental validation : Synthesize Cu(II) or Mn(II) MOFs and compare PXRD patterns with simulated models .
Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax SB-C18) with MRM transitions for high specificity in biological or environmental samples .
- Ion chromatography : Suitable for aqueous samples; quantify via conductivity detection after anion-exchange separation .
Advanced: How can researchers address hygroscopicity issues during storage of this compound?
Answer:
- Desiccant systems : Store under argon with 3Å molecular sieves to minimize water absorption .
- Stability studies : Conduct accelerated aging tests (40°C/75% RH) and monitor mass changes via TGA. Compare to chlorendic acid, which exhibits similar hygroscopic tendencies .
Basic: What are the key challenges in scaling up the synthesis of this compound for bulk research use?
Answer:
- Reaction exotherms : Optimize cooling rates during ethoxylation to prevent runaway reactions .
- Cost-effective purification : Replace preparative HPLC with fractional crystallization for large batches .
Advanced: How can contradictory literature data on the compound’s fluorescence properties be reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
